molecular formula C15H22BrN3O2 B2586202 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 2380178-12-9

1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2586202
CAS No.: 2380178-12-9
M. Wt: 356.264
InChI Key: IQIJKAFJBNSVBC-UHFFFAOYSA-N
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Description

1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound that belongs to the class of bromopyrimidine derivatives This compound is characterized by its unique structure, which includes a bromopyrimidine moiety linked to a piperidine ring via an oxymethyl group, and a dimethylpropanone group attached to the piperidine nitrogen

Preparation Methods

The synthesis of 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,2-dimethylpropan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Bromination of Pyrimidine: The starting material, pyrimidine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyrimidine.

    Formation of Oxymethyl Intermediate: The 5-bromopyrimidine is then reacted with formaldehyde and a suitable base to form the oxymethyl intermediate.

    Piperidine Derivatization: The oxymethyl intermediate is subsequently reacted with piperidine to form the piperidinyl derivative.

    Attachment of Dimethylpropanone Group: Finally, the piperidinyl derivative is reacted with 2,2-dimethylpropanoyl chloride in the presence of a base to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.

Chemical Reactions Analysis

1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reduction of the carbonyl group in the dimethylpropanone moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biological studies to understand its interactions with biomolecules and its effects on cellular processes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and other interactions with the active site of enzymes, potentially inhibiting their activity. The piperidine ring and dimethylpropanone group may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:

    1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound has a similar bromopyridine moiety but differs in the substitution pattern and functional groups attached to the piperidine ring.

    5-Bromo-2-(piperidin-1-yl)pyrimidine: This compound shares the bromopyrimidine core but lacks the oxymethyl and dimethylpropanone groups, resulting in different chemical properties and applications.

    1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate: This compound has a similar structure but includes an acetate group, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c1-15(2,3)13(20)19-6-4-5-11(9-19)10-21-14-17-7-12(16)8-18-14/h7-8,11H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIJKAFJBNSVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)COC2=NC=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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